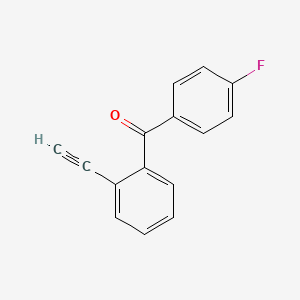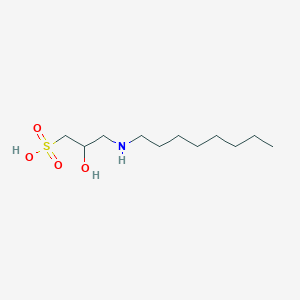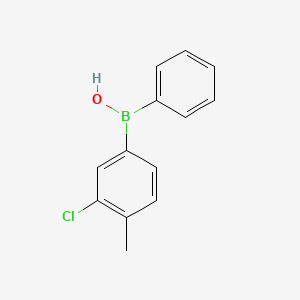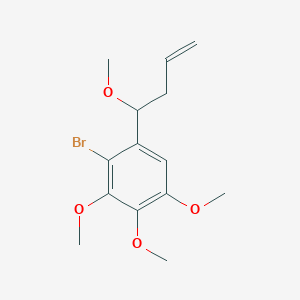![molecular formula C25H25F3Si B12610170 Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane CAS No. 647832-20-0](/img/structure/B12610170.png)
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a silane core bonded to a triphenyl group and a 2-(trifluoromethyl)hex-1-en-1-yl group, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane typically involves the reaction of triphenylsilane with a suitable precursor of the 2-(trifluoromethyl)hex-1-en-1-yl group. This reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction times, and ensuring consistent quality control measures. The industrial process must also consider factors such as cost-effectiveness, safety, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions may produce various functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other organosilicon compounds and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism by which Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various chemical and biological processes, making the compound valuable for research in multiple fields. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylsilane: A simpler analog without the 2-(trifluoromethyl)hex-1-en-1-yl group.
Triferrocenyl-substituted 1,3,5-triphenylbenzene: A compound with similar structural features but different functional groups and applications.
Thioether-functionalized trifluoromethyl-alkynes: Compounds with similar trifluoromethyl groups but different core structures and functionalities.
Uniqueness
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane stands out due to its unique combination of a silane core with a triphenyl group and a 2-(trifluoromethyl)hex-1-en-1-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
647832-20-0 |
|---|---|
Molekularformel |
C25H25F3Si |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
triphenyl-[2-(trifluoromethyl)hex-1-enyl]silane |
InChI |
InChI=1S/C25H25F3Si/c1-2-3-13-21(25(26,27)28)20-29(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,2-3,13H2,1H3 |
InChI-Schlüssel |
KDPHEFKCSLNCOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


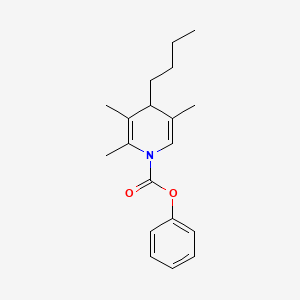
![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)

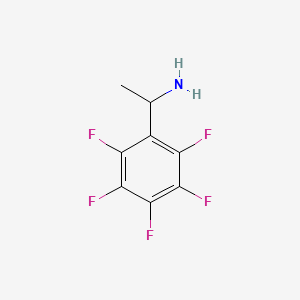
![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
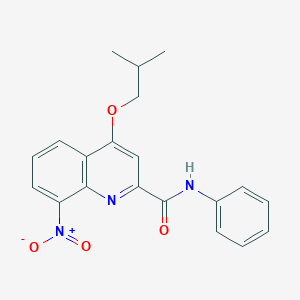

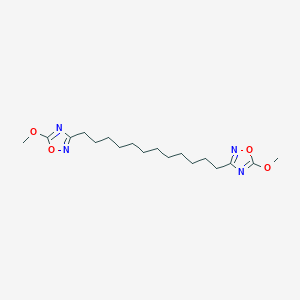
![5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610123.png)

